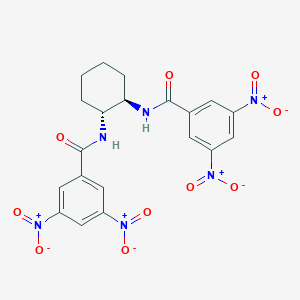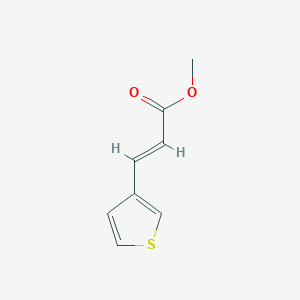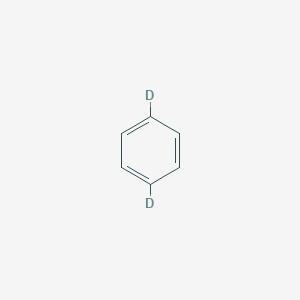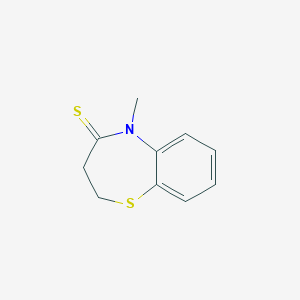
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione (MBT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MBT is a sulfur-containing compound that belongs to the family of benzothiazepines. It has a unique chemical structure that makes it an attractive target for the synthesis of new drugs.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is not fully understood. However, it has been suggested that 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to reduce inflammation and oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione. One area of research is the development of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione, which could lead to the discovery of new drug targets. Additionally, the development of new synthetic methods for 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione could lead to the production of novel derivatives with enhanced biological activities.
Méthodes De Synthèse
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione can be synthesized using various methods such as the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization with sulfur. Another method involves the reaction of 2-mercaptobenzoic acid with α-bromoacetophenone, followed by cyclization with sulfur. The synthesis of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is relatively simple and can be achieved in a few steps with high yields.
Applications De Recherche Scientifique
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been reported to exhibit neuroprotective and anti-inflammatory effects.
Propriétés
Numéro CAS |
130337-43-8 |
|---|---|
Nom du produit |
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione |
Formule moléculaire |
C10H11NS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-11-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3 |
Clé InChI |
JADXRWXCFWMQCI-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCSC2=CC=CC=C21 |
SMILES canonique |
CN1C(=S)CCSC2=CC=CC=C21 |
Synonymes |
1,5-Benzothiazepine-4(5H)-thione, 2,3-dihydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



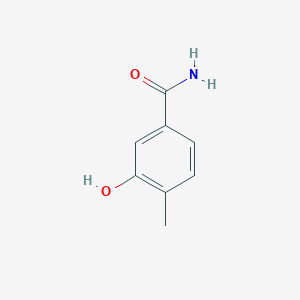
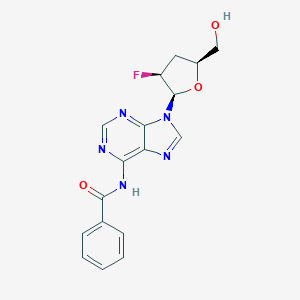
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
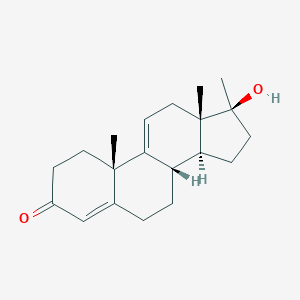
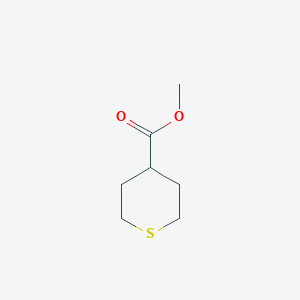
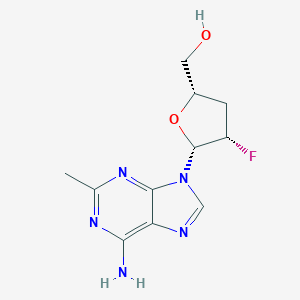
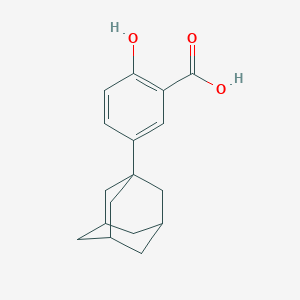
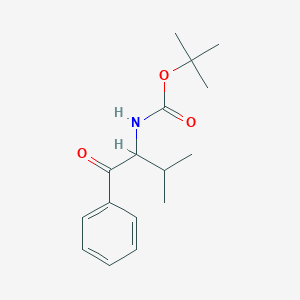
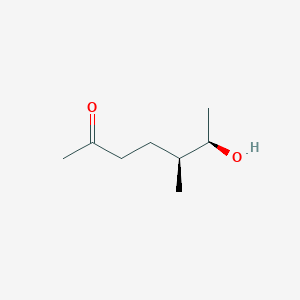
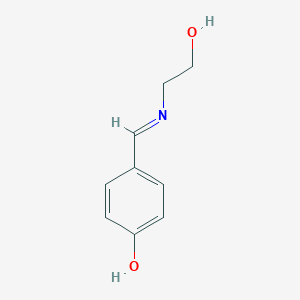
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
